molecular formula C11H11NO2S B13652065 1-(Benzo[d]oxazol-2-ylthio)butan-2-one

1-(Benzo[d]oxazol-2-ylthio)butan-2-one

Cat. No.: B13652065
M. Wt: 221.28 g/mol
InChI Key: VZGNWQPPXKWVIZ-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-ylthio)butan-2-one is a chemical compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of 1-(Benzo[d]oxazol-2-ylthio)butan-2-one involves several steps. One common method includes the reaction of benzo[d]oxazole-2-thiol with a suitable alkylating agent. The reaction typically takes place in the presence of a base such as potassium hydroxide and a solvent like methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

For industrial production, the synthesis may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(Benzo[d]oxazol-2-ylthio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoxazole moiety can be replaced with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

1-(Benzo[d]oxazol-2-ylthio)butan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]oxazol-2-ylthio)butan-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival .

The molecular targets and pathways involved can vary depending on the specific application. For example, in cancer cells, the compound may inhibit the Akt/GSK-3β/NF-κB signaling pathway, leading to reduced cell viability and increased apoptosis .

Comparison with Similar Compounds

1-(Benzo[d]oxazol-2-ylthio)butan-2-one can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of medicinal chemistry.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C11H11NO2S/c1-2-8(13)7-15-11-12-9-5-3-4-6-10(9)14-11/h3-6H,2,7H2,1H3

InChI Key

VZGNWQPPXKWVIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=NC2=CC=CC=C2O1

Origin of Product

United States

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